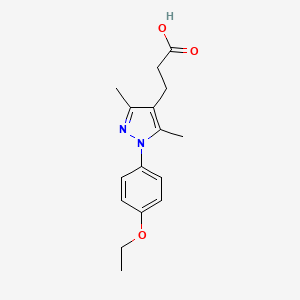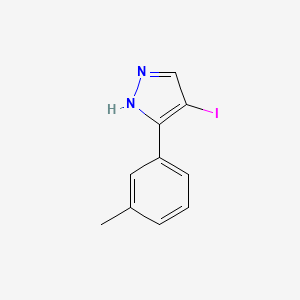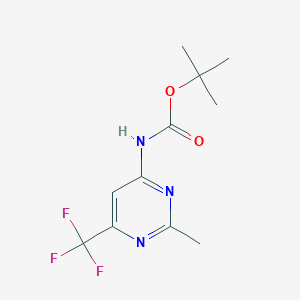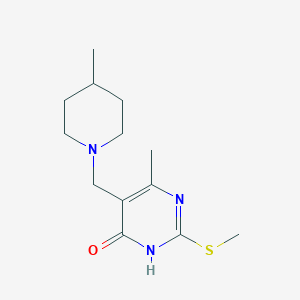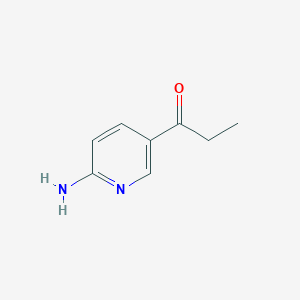
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluoroaniline with hydrazine hydrate and a suitable carbonyl compound. One common method is the cyclization of 2,6-difluoroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound is similar in structure but contains an additional fluorophenyl group, which may alter its chemical and biological properties.
3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one:
Uniqueness
3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7F2N3 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
5-(2,6-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)8(5)9-7(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
InChIキー |
RMZBDPHSMRWEDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=NN2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




